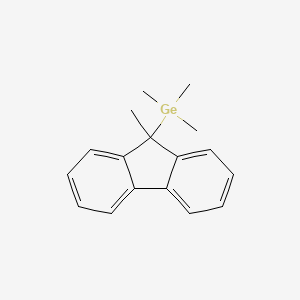
Trimethyl(9-methyl-9H-fluoren-9-YL)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(9-methyl-9H-fluoren-9-YL)germane is a chemical compound that belongs to the organogermanium family It is characterized by the presence of a germanium atom bonded to a trimethyl group and a 9-methyl-9H-fluoren-9-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(9-methyl-9H-fluoren-9-YL)germane typically involves the reaction of 9-methyl-9H-fluoren-9-yl lithium with trimethylgermanium chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
化学反应分析
Types of Reactions
Trimethyl(9-methyl-9H-fluoren-9-YL)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The trimethylgermanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
Trimethyl(9-methyl-9H-fluoren-9-YL)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic properties, including its use in drug development.
Industry: this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用机制
The mechanism of action of Trimethyl(9-methyl-9H-fluoren-9-YL)germane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and other proteins, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression.
相似化合物的比较
Similar Compounds
Trimethyl(9-methyl-9H-fluoren-9-YL)silane: Similar in structure but contains a silicon atom instead of germanium.
Trimethyl(9-methyl-9H-fluoren-9-YL)stannane: Contains a tin atom instead of germanium.
Trimethyl(9-methyl-9H-fluoren-9-YL)plumbane: Contains a lead atom instead of germanium.
Uniqueness
Trimethyl(9-methyl-9H-fluoren-9-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. These properties include differences in reactivity, stability, and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
61857-68-9 |
|---|---|
分子式 |
C17H20Ge |
分子量 |
297.0 g/mol |
IUPAC 名称 |
trimethyl-(9-methylfluoren-9-yl)germane |
InChI |
InChI=1S/C17H20Ge/c1-17(18(2,3)4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,1-4H3 |
InChI 键 |
FMDJCWZENITPRP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Ge](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
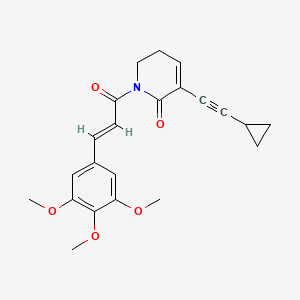
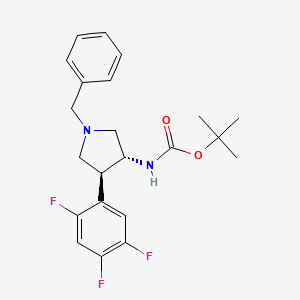
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
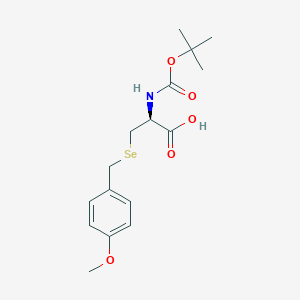
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
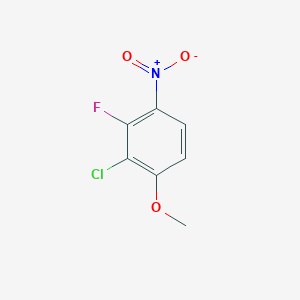
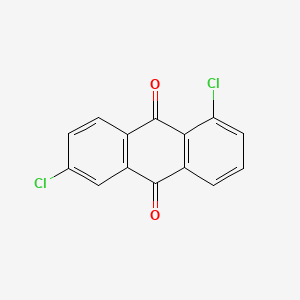
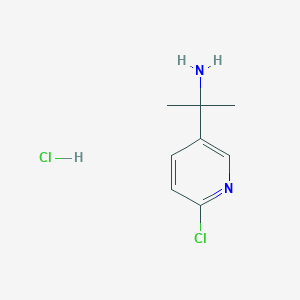
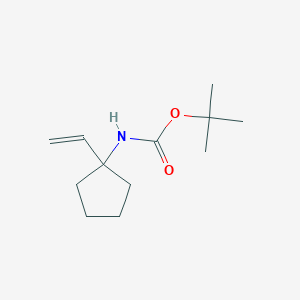
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
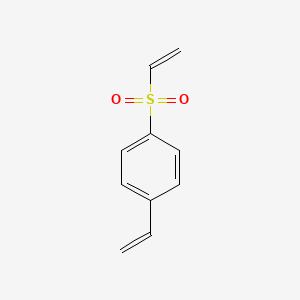
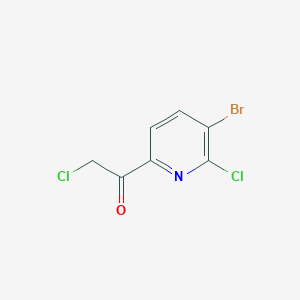
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
